Deoxy euphorbia factor L1
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Overview
Description
Deoxy euphorbia factor L1 is a natural product found in the seeds of Euphorbia lathyris L. It is a diterpenoid compound known for its significant biological activities, particularly its anticancer properties. This compound has been isolated and studied for its potential therapeutic applications, especially in the treatment of various cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions
Deoxy euphorbia factor L1 can be isolated from the seeds of Euphorbia lathyris L. The isolation process involves classical extraction and purification techniques, including solvent extraction, chromatography, and crystallization . The compound’s structure is confirmed using spectroscopic methods such as NMR and mass spectrometry .
Industrial Production Methods
Currently, there is limited information on the large-scale industrial production of this compound. Most of the available data focuses on laboratory-scale synthesis and isolation from natural sources .
Chemical Reactions Analysis
Types of Reactions
Deoxy euphorbia factor L1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its biological activity or to study its mechanism of action .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds .
Scientific Research Applications
Deoxy euphorbia factor L1 has a wide range of scientific research applications:
Mechanism of Action
Deoxy euphorbia factor L1 exerts its effects primarily through the induction of apoptosis in cancer cells. The compound increases the production of reactive oxygen species, decreases mitochondrial membrane potential, and triggers the release of cytochrome c. These events lead to the activation of caspase-9 and caspase-3, which are crucial for the execution of apoptosis . Additionally, this compound interacts with proteins involved in the PI3K/AKT/mTOR pathway, further promoting apoptosis and autophagy .
Comparison with Similar Compounds
Similar Compounds
Lathyrol: Another diterpenoid from Euphorbia species with similar anticancer properties.
Ingenol mebutate: A diterpenoid ester used in the treatment of actinic keratosis.
Jolkinolide B: A diterpenoid with anti-inflammatory and anticancer activities.
Uniqueness
Deoxy euphorbia factor L1 is unique due to its potent anticancer activity, particularly against multidrug-resistant cancer cells. Its ability to induce apoptosis through multiple pathways, including the mitochondrial and PI3K/AKT/mTOR pathways, sets it apart from other similar compounds .
Properties
Molecular Formula |
C32H40O7 |
---|---|
Molecular Weight |
536.7 g/mol |
IUPAC Name |
[(1R,3Z,5R,7S,12R,13S,14S)-1,11-diacetyloxy-3,6,6,14-tetramethyl-10-methylidene-2-oxo-13-tricyclo[10.3.0.05,7]pentadec-3-enyl] 2-phenylacetate |
InChI |
InChI=1S/C32H40O7/c1-18-13-14-24-25(31(24,6)7)15-19(2)30(36)32(39-22(5)34)17-20(3)29(27(32)28(18)37-21(4)33)38-26(35)16-23-11-9-8-10-12-23/h8-12,15,20,24-25,27-29H,1,13-14,16-17H2,2-7H3/b19-15-/t20-,24-,25+,27-,28?,29-,32+/m0/s1 |
InChI Key |
YTCGWKBKPYSRNN-RDKAUROFSA-N |
Isomeric SMILES |
C[C@H]1C[C@]2([C@H]([C@H]1OC(=O)CC3=CC=CC=C3)C(C(=C)CC[C@H]4[C@H](C4(C)C)/C=C(\C2=O)/C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC1CC2(C(C1OC(=O)CC3=CC=CC=C3)C(C(=C)CCC4C(C4(C)C)C=C(C2=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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